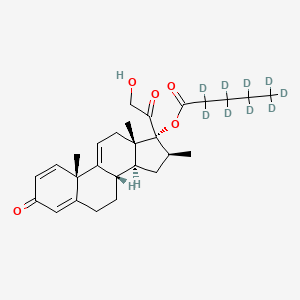
Betamethasone 9(11)-ene-d9
Description
Betamethasone 9(11)-ene-d9 (CAS 16125-28-3) is a deuterated analog of betamethasone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The compound is characterized by the substitution of nine hydrogen atoms with deuterium at the 9(11)-ene position, resulting in a molecular formula of C₂₇H₃₆O₅ and a molecular weight of 440.57 g/mol . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, where it serves as a stable internal standard or tracer in mass spectrometry and nuclear magnetic resonance (NMR) analyses . Unlike therapeutic betamethasone derivatives, this compound is primarily used in research settings to investigate drug metabolism, distribution, and excretion without altering the parent compound’s biological activity .
Properties
Molecular Formula |
C27H36O5 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2 |
InChI Key |
HMWBLDMZUXMBDQ-VNBGPEOMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 9(11)-ene-d9 typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and deuteration steps. The fluorination is often achieved using reagents like diethylaminosulfur trifluoride (DAST), while hydroxylation can be performed using oxidizing agents such as chromium trioxide. Deuteration is carried out using deuterium gas or deuterated solvents under specific conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for quality control .
Chemical Reactions Analysis
Types of Reactions
Betamethasone 9(11)-ene-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: N-bromosuccinimide, chlorine gas
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and deuterated derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Betamethasone 9(11)-ene-d9 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical research to study its efficacy and safety in treating inflammatory and autoimmune diseases.
Industry: Applied in the formulation of topical and systemic corticosteroid medications
Mechanism of Action
Betamethasone 9(11)-ene-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules. The compound inhibits the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key transcription factors in the inflammatory pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Betamethasone derivatives exhibit structural modifications that influence their pharmacological profiles, solubility, and applications. Below is a comparative analysis of Betamethasone 9(11)-ene-d9 and key analogs:
Structural and Functional Differences
Table 1: Structural and Functional Comparison
Key Observations:
- Deuterium Substitution : this compound’s deuterium atoms reduce metabolic degradation rates via the kinetic isotope effect, making it ideal for tracing drug pathways .
- Ester Modifications : Dipropionate and valerate esters increase lipophilicity, enhancing topical absorption and prolonging local effects .
- Halogenation : 9-Bromo Betamethasone’s bromine substitution disrupts biological activity, rendering it useful as an impurity reference .
Pharmacokinetic and Metabolic Comparisons
Table 2: Pharmacokinetic Properties
Key Findings:
- This compound : While specific half-life data are unavailable, deuterated analogs typically exhibit prolonged metabolic stability. Its role in elucidating betamethasone’s renal elimination mechanisms is critical .
- Betamethasone Valerate : Rapid ester hydrolysis in the skin releases active betamethasone, minimizing systemic exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


